

Navigating the Solubility of Methyl Pivalate: A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	Methyl pivalate	
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For researchers, scientists, and professionals in drug development, understanding the solubility of excipients and reagents is paramount. **Methyl pivalate** (C₆H₁₂O₂), a branched-chain carboxylate ester, is increasingly considered as a bio-based solvent alternative. This technical guide provides a comprehensive overview of its solubility in common organic solvents, outlines a detailed experimental protocol for solubility determination, and presents a logical framework for solvent selection.

Quantitative Solubility Data

Precise quantitative data on the solubility of **methyl pivalate** in a wide array of organic solvents is not extensively documented in publicly available literature. However, based on its chemical structure—a relatively nonpolar ester—and qualitative descriptions, it is expected to be readily miscible with most common organic solvents while exhibiting low solubility in water.

To provide a comparative context, the table below includes qualitative solubility information for **methyl pivalate** and quantitative data for analogous, structurally similar esters such as methyl pentanoate and methyl hexanoate. This data can serve as a useful proxy for estimating the behavior of **methyl pivalate**.



Compound	Solvent	Temperature (°C)	Solubility
Methyl Pivalate	Alcohol	Not Specified	Soluble[1]
Ether	Not Specified	Soluble	_
Water	25	Estimated 2835 mg/L	
Methyl Pentanoate	Organic Solvents	Not Specified	Soluble[2][3]
Water	Not Specified	Insoluble[2]	
Methyl Hexanoate	Chloroform	Not Specified	Soluble (100 mg/mL) [4]
Ethanol	Not Specified	Soluble[5]	
Ether	Not Specified	Soluble[6]	_
Water	Not Specified	Insoluble[5][7]	-

Predicting Miscibility with Hansen Solubility Parameters

A powerful tool for predicting the miscibility of a solute in a solvent is the Hansen Solubility Parameter (HSP). The principle of "like dissolves like" is quantified by comparing the HSP values of the solute and the solvent. Each molecule is assigned three parameters:

- δD (Dispersion): Energy from atomic forces.
- δP (Polar): Energy from intermolecular forces.
- δH (Hydrogen Bonding): Energy from hydrogen bonds.

A smaller "distance" between the HSP values of a solute and a solvent suggests a higher likelihood of miscibility. While experimentally determined HSP values for **methyl pivalate** are not readily available, they can be estimated using group contribution methods. One study identified **methyl pivalate** as a potential bio-based replacement for traditional hydrocarbon solvents like toluene, suggesting its HSP would be in a range suitable for dissolving non-polar substances.



The following table provides the Hansen Solubility Parameters for a selection of common organic solvents.

Solvent	δD (MPa½)	δP (MPa½)	δH (MPa½)
Acetone	15.5	10.4	7.0
Dichloromethane	17.0	7.3	7.1
Diethyl Ether	14.5	2.9	5.1
Ethanol	15.8	8.8	19.4
Ethyl Acetate	15.8	5.3	7.2
n-Hexane	14.9	0.0	0.0
Methanol	15.1	12.3	22.3
Toluene	18.0	1.4	2.0

Experimental Protocol for Solubility Determination

For a precise determination of **methyl pivalate**'s solubility in a specific organic solvent, the isothermal shake-flask method followed by gravimetric analysis is a robust and widely accepted procedure.

Materials and Equipment:

- Methyl pivalate (high purity)
- Selected organic solvent (analytical grade)
- Analytical balance (accurate to ±0.0001 g)
- Thermostatically controlled water bath or incubator
- · Glass vials or flasks with airtight seals
- Volumetric pipettes



- Evaporating dishes
- Drying oven
- Desiccator

Procedure:

- · Preparation of Saturated Solution:
 - Add an excess amount of methyl pivalate to a known volume of the selected organic solvent in a glass vial. The presence of a distinct layer of undissolved methyl pivalate is necessary to ensure saturation.
 - Seal the vial tightly to prevent solvent evaporation.
 - Place the vial in a thermostatic water bath or incubator set to the desired temperature (e.g., 25 °C).
 - Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
- Sample Collection and Analysis:
 - After the equilibration period, allow the vial to stand undisturbed in the thermostat for at least 12 hours to allow for complete phase separation.
 - Carefully withdraw a known volume of the clear, saturated solvent phase using a preweighed volumetric pipette.
 - Dispense the collected aliquot into a pre-weighed, clean, and dry evaporating dish.
 - Reweigh the evaporating dish containing the aliquot to determine the total mass of the solution.
- Gravimetric Determination:

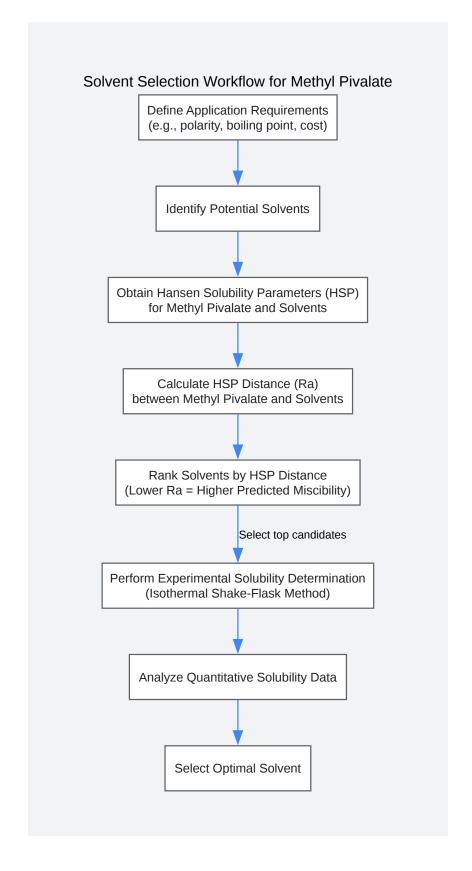


- Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent but below the boiling point of **methyl pivalate** (101-102 °C). A gentle stream of nitrogen can be used to accelerate evaporation.
- Once the solvent has completely evaporated, transfer the evaporating dish to a desiccator to cool to room temperature.
- Weigh the evaporating dish containing the **methyl pivalate** residue.
- Repeat the drying and weighing process until a constant mass is achieved.
- Calculation of Solubility:
 - The mass of the dissolved methyl pivalate is the final constant mass of the evaporating dish and residue minus the initial mass of the empty dish.
 - The mass of the solvent is the total mass of the solution aliquot minus the mass of the dissolved methyl pivalate.
 - Solubility can then be expressed in various units, such as grams of methyl pivalate per
 100 grams of solvent or moles of methyl pivalate per liter of solvent.

Visualization of Solvent Selection Workflow

The following diagram illustrates a logical workflow for selecting an appropriate solvent for **methyl pivalate**, incorporating both theoretical prediction using Hansen Solubility Parameters and experimental verification.





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